

Application Notes and Protocols for HSK0935

Administration in Rodent Models

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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982

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These application notes provide a comprehensive overview of the administration of **HSK0935**, a potent and selective SGLT2 inhibitor, in rodent models for preclinical research. The protocols outlined below are based on available data for the study of its pharmacokinetics, efficacy, and safety.

Overview of HSK0935

HSK0935 is a novel small molecule inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys.^[1] By selectively targeting SGLT2, **HSK0935** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it a promising candidate for the treatment of type 2 diabetes mellitus. Preclinical studies in rodent models are crucial for evaluating its therapeutic potential and safety profile before advancing to clinical trials.

Quantitative Data Summary

The following tables summarize the available quantitative data for **HSK0935** administration in rodent models. This information is critical for dose selection and study design.

Table 1: In Vivo Efficacy of HSK0935 in Sprague-Dawley Rats

Dose (oral)	Effect	Animal Model	Reference
1 mg/kg	Robust urinary glucose excretion	Sprague-Dawley Rats	MedChemExpress
3 mg/kg	Robust urinary glucose excretion	Sprague-Dawley Rats	MedChemExpress
10 mg/kg	Robust urinary glucose excretion	Sprague-Dawley Rats	MedChemExpress
10 mg/kg	Significant increase in urine volume	Sprague-Dawley Rats	[1]

Table 2: Pharmacokinetic Parameters of HSK0935 in Sprague-Dawley Rats (Oral Administration)

Dose	Cmax	AUC	t1/2	Reference
10 mg/kg	1247 ng/mL	10832 ng·h/mL	3.28 h	[1]

Table 3: Pharmacokinetic Parameters of HSK0935 in Sprague-Dawley Rats (Intravenous Administration)

Dose	Cmax	AUC	t1/2	Reference
1 mg/kg	678 ng/mL	1390 ng·h/mL	2.32 h	[1]

Experimental Protocols

Detailed methodologies for key experiments involving **HSK0935** administration in rodent models are provided below.

Pharmacokinetic Studies in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of **HSK0935** following oral and intravenous administration in Sprague-Dawley rats.

Materials:

- **HSK0935**

- Vehicle for dissolution (e.g., 0.5% methylcellulose)
- Male Sprague-Dawley rats (8-10 weeks old)
- Dosing gavage needles (for oral administration)
- Syringes and infusion pumps (for intravenous administration)
- Blood collection supplies (e.g., EDTA tubes, capillaries)
- Centrifuge
- LC-MS/MS system for bioanalysis

Protocol:

- Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.
- Dose Preparation: Prepare a homogenous suspension of **HSK0935** in the chosen vehicle at the desired concentrations (e.g., for 1 mg/kg and 10 mg/kg doses).
- Administration:
 - Oral (PO): Administer a single dose of **HSK0935** suspension via oral gavage to a cohort of rats. A typical volume is 10 mL/kg.
 - Intravenous (IV): Administer a single dose of **HSK0935** solution via a tail vein infusion to a separate cohort of rats. A typical infusion volume is 5 mL/kg.
- Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

- **Bioanalysis:** Determine the concentration of **HSK0935** in the plasma samples using a validated LC-MS/MS method.
- **Data Analysis:** Calculate pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life (t_{1/2}) using appropriate software.

Efficacy Studies in a Diabetic Rodent Model

Objective: To evaluate the glucose-lowering efficacy of **HSK0935** in a rodent model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).

Materials:

- **HSK0935**
- Vehicle for dissolution
- Diabetic rodent model (e.g., male db/db mice, 8-10 weeks old)
- Blood glucose meter and test strips
- Metabolic cages for urine collection

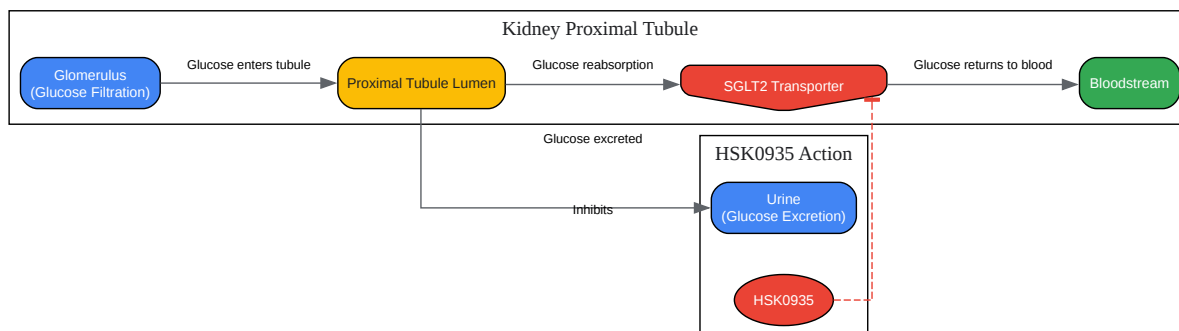
Protocol:

- **Animal Acclimation and Baseline Measurement:** Acclimate diabetic mice to individual housing in metabolic cages. Measure baseline blood glucose levels and 24-hour urinary glucose excretion for at least 3 days.
- **Dose Preparation:** Prepare **HSK0935** suspensions at various concentrations (e.g., 1, 3, and 10 mg/kg).
- **Administration:** Administer **HSK0935** or vehicle orally once daily for a predetermined period (e.g., 14 or 28 days).
- **Monitoring:**

- Blood Glucose: Monitor blood glucose levels at regular intervals (e.g., daily, before and after dosing).
- Urinary Glucose Excretion: Collect urine over 24-hour periods at selected time points (e.g., day 1, 7, and 14) and measure the total glucose excreted.
- Body Weight and Food/Water Intake: Monitor these parameters daily.
- Data Analysis: Compare the changes in blood glucose levels and urinary glucose excretion between the **HSK0935**-treated groups and the vehicle-treated control group.

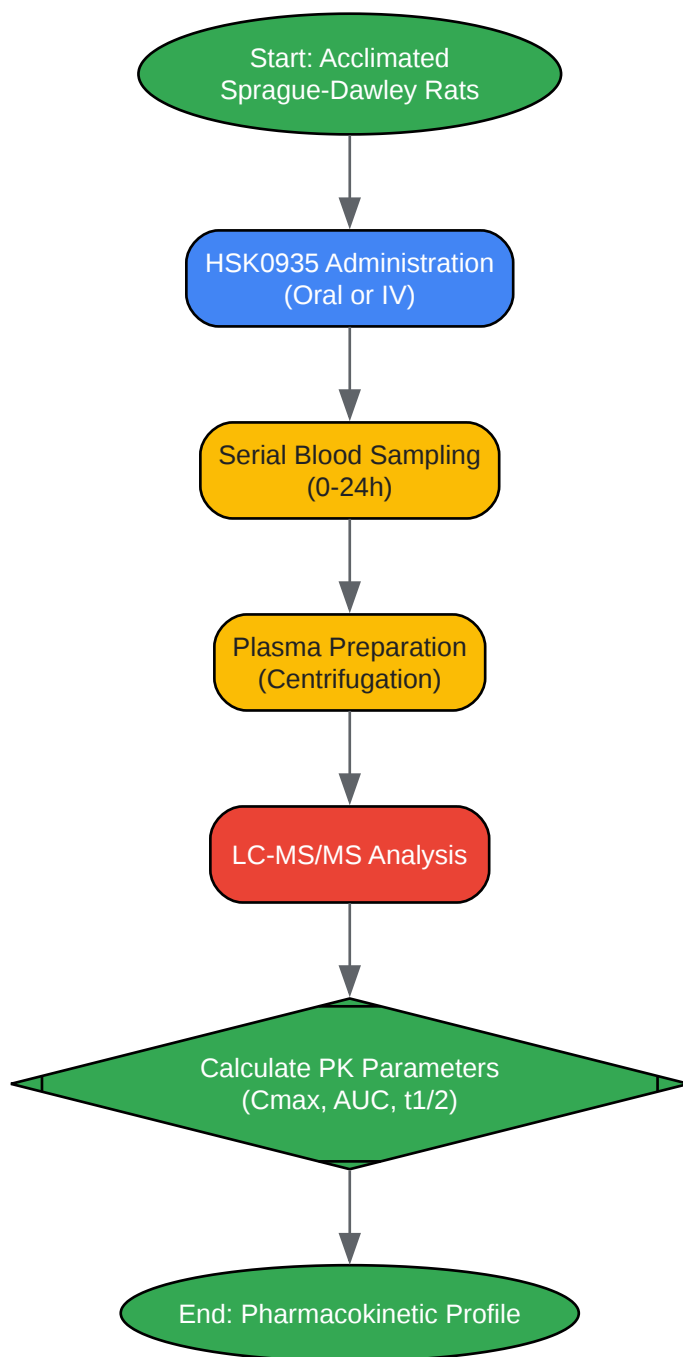
Visualizations

The following diagrams illustrate key concepts related to **HSK0935**'s mechanism of action and experimental workflows.



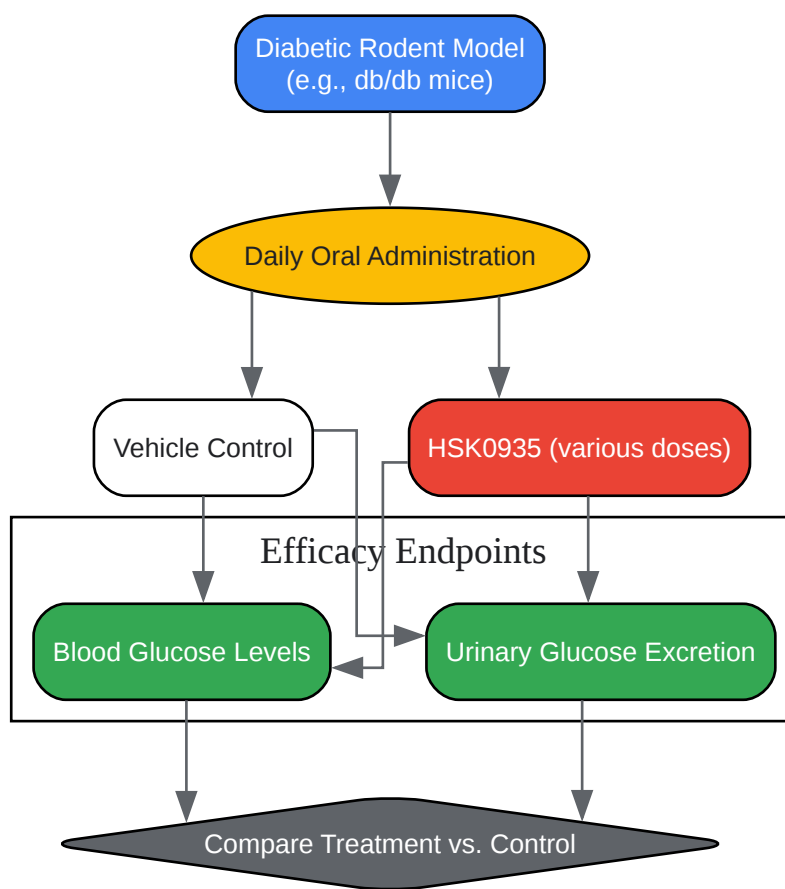
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Caption: Mechanism of action of **HSK0935** as an SGLT2 inhibitor in the kidney.



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Caption: Workflow for a pharmacokinetic study of **HSK0935** in rats.



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Caption: Logical flow of an efficacy study for **HSK0935** in a diabetic mouse model.

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References

- 1. | BioWorld [bioworld.com]
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